2,2',4,6,6'-Pentachlorobiphenyl-3',4',5'-d3
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Overview
Description
2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 is a deuterium-labeled polychlorinated biphenyl (PCB). PCBs are a group of synthetic organic compounds with multiple chlorine atoms attached to biphenyl. This specific compound is used primarily in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 involves the deuteration of 2,2’,4,6,6’-Pentachlorobiphenyl. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, often involving the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle the specific requirements of isotopic labeling. The production methods ensure high purity and consistency, which are crucial for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions
2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyls with additional oxygen-containing functional groups, while reduction may yield less chlorinated biphenyls .
Scientific Research Applications
2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studies involving chemical reactions and mechanisms.
Biology: Used in studies of metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Used in environmental studies to track the movement and degradation of PCBs in ecosystems.
Mechanism of Action
The mechanism of action of 2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 involves its interaction with various molecular targets and pathways. It can activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. This activation leads to the metabolism and detoxification of xenobiotic compounds .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3
- 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl
- 2,3,3’,4’,6-Pentachlorobiphenyl
Uniqueness
2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 is unique due to its specific isotopic labeling with deuterium, which provides enhanced stability and allows for precise tracking in various studies. This makes it particularly valuable in research applications where accurate quantitation and analysis are required .
Properties
Molecular Formula |
C12H5Cl5 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,5-dichloro-2,3,4-trideuterio-6-(2,4,6-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H5Cl5/c13-6-4-9(16)12(10(17)5-6)11-7(14)2-1-3-8(11)15/h1-5H/i1D,2D,3D |
InChI Key |
MTCPZNVSDFCBBE-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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